molecular formula C16H24N2 B7919893 Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Cat. No.: B7919893
M. Wt: 244.37 g/mol
InChI Key: HMRSLQPQXNFITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a chemical compound with the molecular formula C16H24N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine typically involves the reaction of benzylamine with cyclopropyl-piperidin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-piperidin-3-ylmethyl-amine
  • Benzyl-piperidin-3-ylmethyl-amine
  • Cyclopropyl-benzyl-amine

Uniqueness

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound exhibits significant antimicrobial activity against a range of pathogens.
  • Antiviral Effects : It has been explored for potential antiviral applications, particularly in inhibiting viral replication.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
  • Receptor Binding : Studies indicate that it interacts with various receptors, influencing cellular signaling pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and exerting its biological effects. For instance, it has been shown to bind to the sigma-1 receptor, which plays a role in pain modulation and neuroprotection .

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µM)
Staphylococcus aureus20
Escherichia coli40
Multi-drug resistant S. aureus30

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Antiviral Effects

Research has indicated that this compound may inhibit viral replication. In vitro studies demonstrated a reduction in viral load in treated cell cultures compared to controls, indicating its potential as an antiviral therapeutic .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it showed promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition constant (Ki) values were reported in the low nanomolar range, indicating strong binding affinity .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

Compound Biological Activity Unique Features
Cyclopropyl-piperidin-3-ylmethyl-amineModerate enzyme inhibitionLacks benzyl group
Benzyl-piperidin-3-ylmethyl-amineStrong receptor bindingNo cyclopropyl moiety
Benzyl-cyclopropyl-(R)-piperidin-3-ylamineEnhanced receptor interactionChirality influences activity

This table illustrates how the presence of both benzyl and cyclopropyl groups in this compound contributes to its distinct biological profile.

Properties

IUPAC Name

N-benzyl-N-(piperidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18(16-8-9-16)13-15-7-4-10-17-11-15/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSLQPQXNFITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.